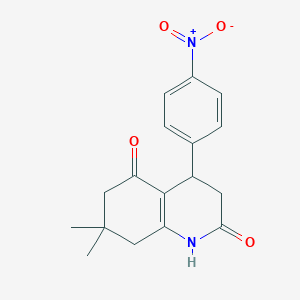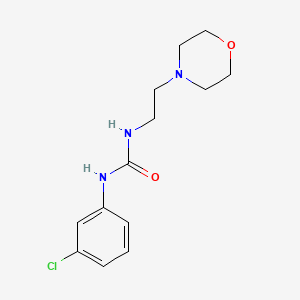![molecular formula C16H22N2O3S B5013286 1-[3-(pyrrolidine-1-carbonyl)benzenesulfonyl]piperidine](/img/structure/B5013286.png)
1-[3-(pyrrolidine-1-carbonyl)benzenesulfonyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(pyrrolidine-1-carbonyl)benzenesulfonyl]piperidine is a complex organic compound that features a pyrrolidine ring, a benzenesulfonyl group, and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Wirkmechanismus
While the specific mechanism of action for “1-{[3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}piperidine” is not available, it’s worth noting that pyrrolidine and piperidine derivatives can have various biological effects. For instance, 1-Benzylpyrrolidine-3-amine derivatives with piperidine groups have shown both antiaggregatory and antioxidant effects .
Safety and Hazards
Zukünftige Richtungen
The future directions in the study of pyrrolidine and piperidine derivatives are likely to involve the design of new compounds with different biological profiles . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(pyrrolidine-1-carbonyl)benzenesulfonyl]piperidine typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often using automated systems to control reaction parameters. The use of high-throughput screening and continuous flow reactors can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[3-(pyrrolidine-1-carbonyl)benzenesulfonyl]piperidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Wissenschaftliche Forschungsanwendungen
1-[3-(pyrrolidine-1-carbonyl)benzenesulfonyl]piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine-2,5-dione: Known for its biological activities and used in drug discovery.
Pyrrolizines: Another class of compounds with a pyrrolidine ring, studied for their pharmacological properties.
Prolinol: A derivative of pyrrolidine, used in the synthesis of chiral molecules.
Uniqueness: 1-[3-(pyrrolidine-1-carbonyl)benzenesulfonyl]piperidine is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound in medicinal chemistry .
Eigenschaften
IUPAC Name |
(3-piperidin-1-ylsulfonylphenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c19-16(17-9-4-5-10-17)14-7-6-8-15(13-14)22(20,21)18-11-2-1-3-12-18/h6-8,13H,1-5,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOIBIRCPDBRJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{4-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1-piperazinyl}pyrazine](/img/structure/B5013208.png)
![2-{3-[3-(acetylamino)-4-ethylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5013209.png)
amino]methyl}phenol](/img/structure/B5013221.png)
![1-[3-(2-phenyl-1H-indol-1-yl)propanoyl]piperidine-4-carboxamide](/img/structure/B5013225.png)
![N-[(5-bromofuran-2-yl)methyl]-N-methyl-2-pyridin-2-ylethanamine](/img/structure/B5013236.png)

![5-{[(4-{[3-(4-morpholinyl)propyl]amino}-3-nitrophenyl)sulfonyl]amino}isophthalic acid](/img/structure/B5013248.png)
![N-(4-bromo-2,3-dimethylphenyl)-2-({5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5013250.png)

![2-({[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}amino)-1,3-propanediol](/img/structure/B5013261.png)
![N,N-bis[(4-methoxy-1-naphthyl)methyl]-2-phenylethanamine](/img/structure/B5013264.png)

![N-(5-chloro-2-methylphenyl)-2-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5013277.png)

